Product packaging for [2,2'-Bipyridine]-5-carbaldehyde(Cat. No.:CAS No. 179873-48-4)

[2,2'-Bipyridine]-5-carbaldehyde

Cat. No.: B071778
CAS No.: 179873-48-4
M. Wt: 184.19 g/mol
InChI Key: NYRALBSJJJBAMN-UHFFFAOYSA-N
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Description

[2,2'-Bipyridine]-5-carbaldehyde (CAS 179873-48-4) is a versatile and valuable functionalized bipyridine ligand designed for advanced research applications in coordination chemistry and materials science. This compound features a reactive carbaldehyde group at the 5-position of the 2,2'-bipyridine scaffold, a classic chelating domain for metal ions . Research Applications & Value: • Coordination Chemistry & Ligand Synthesis: The primary application of this compound is as a precursor for synthesizing sophisticated ligands. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff base ligands, which can impart unique electronic and steric properties to their metal complexes . • Photocatalysis and Photophysics: As a derivative of 2,2'-bipyridine—one of the most widely used ligands in coordination chemistry—this compound serves as a building block for constructing photoluminescent and electrochemiluminescent complexes, particularly with ruthenium(II) and other transition metals. These complexes are fundamental in developing dyesensitized solar cells (DSSCs), light-emitting devices (OLEDs), and photocatalytic systems . • Supramolecular Chemistry and MOF Synthesis: The molecule can be integrated into larger supramolecular architectures or metal-organic frameworks (MOFs), where the bipyridine unit acts as a metal-binding site and the aldehyde allows for further functionalization or post-synthetic modification . Mechanism of Action: The utility of this compound stems from its dual functionality. The nitrogen atoms of the bipyridine moiety act as a bidentate chelator, forming stable, often octahedral, complexes with a wide range of transition metal ions. Simultaneously, the formyl group is an electrophilic handle for synthetic elaboration, enabling the covalent attachment of other molecular fragments to create custom-designed ligands with tailored properties . Disclaimer: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B071778 [2,2'-Bipyridine]-5-carbaldehyde CAS No. 179873-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-2-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRALBSJJJBAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446376
Record name 2,2'-bipyridine-5-carbaldehyde
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-48-4
Record name [2,2′-Bipyridine]-5-carboxaldehyde
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Record name 2,2'-bipyridine-5-carbaldehyde
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Record name 6-(pyridin-2-yl)pyridine-3-carbaldehyde
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Coordination Chemistry of 2,2 Bipyridine 5 Carbaldehyde As a Ligand

Ligand Design Principles and Chelation Properties

[2,2'-Bipyridine]-5-carbaldehyde functions as a classic N,N'-bidentate ligand, coordinating to metal ions through the nitrogen atoms of its two pyridine (B92270) rings to form a stable five-membered chelate ring. The near-planar arrangement of the bipyridine unit facilitates strong metal-ligand interactions and enables electron delocalization across the coordinated system. wikipedia.org

The introduction of an aldehyde group at the 5-position significantly influences the ligand's properties and potential applications. Key aspects of its design include:

Electronic Effects: The aldehyde group is an electron-withdrawing group. This electronic influence can modify the electron density on the bipyridine ring system, affecting the Lewis basicity of the nitrogen atoms and, consequently, the stability and redox properties of the resulting metal complexes. researchgate.net

Post-Coordination Modification: The aldehyde functionality provides a reactive handle for further chemical transformations. It can readily undergo condensation reactions, most notably with primary amines to form Schiff bases. This allows for the creation of larger, more complex multidentate ligands after the initial coordination of the bipyridine unit to a metal center or by creating a more elaborate ligand prior to metal complexation. scirp.orgresearchgate.net

Bridging Capability: The aldehyde group can be used to link the initial metal-bipyridine complex to other molecular fragments or a second metal center, paving the way for the construction of polynuclear and heterobimetallic architectures. scirp.orgscirp.org

The chelation of this compound to a metal ion induces a conformational change in the ligand, forcing the two pyridine rings into a cis configuration to facilitate coordination. The stability of the resulting complexes is generally high, a phenomenon known as the chelate effect, which is characteristic of multidentate ligands compared to their monodentate counterparts (e.g., pyridine). scispace.comnih.gov

Complexation with Transition Metal Ions

Like its parent compound, 2,2'-bipyridine (B1663995), this compound forms stable complexes with a wide array of transition metal ions. The coordination chemistry is dominated by the formation of octahedral or square planar geometries, depending on the metal ion and stoichiometry. wikipedia.org

Iron(II) Complexes: Formation, Spin States, and Spectroscopic Signatures

Iron(II) readily reacts with three equivalents of bipyridine-type ligands to form the well-known tris(bipyridyl)iron(II) cation, [Fe(bipy)₃]²⁺. wikipedia.orgwikipedia.org This complex is characterized by its intense red color and high stability, making it a cornerstone of coordination chemistry. science.govresearchgate.net The formation of analogous complexes with this compound follows this established pattern.

The reaction involves the displacement of weakly coordinated solvent molecules (like water) from the iron(II) coordination sphere by the bipyridine ligands:

Fe(H₂O)₆²⁺ + 3 (C₁₁H₈N₂O) → [Fe(C₁₁H₈N₂O)₃]²⁺ + 6 H₂O

Magnetic susceptibility measurements of related iron(II) pyridine complexes indicate that these compounds typically exhibit a high-spin state (S=2) for the Fe(II) center in a pseudo-octahedral environment. mdpi.comresearchgate.net The tris(bipyridyl)iron(II) complexes, however, are classic examples of low-spin (S=0) d⁶ complexes due to the strong ligand field exerted by the bipyridine ligands, which causes a large splitting of the d-orbitals.

The intense color of tris(bipyridyl)iron(II) complexes arises from a strong metal-to-ligand charge transfer (MLCT) band in the visible region of the electromagnetic spectrum, typically around 522 nm for the unsubstituted complex. wikipedia.org This transition involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. The presence of the electron-withdrawing aldehyde group on the this compound ligand is expected to lower the energy of the ligand's π orbitals. This would likely lead to a bathochromic (red) shift in the MLCT absorption maximum compared to the unsubstituted [Fe(bipy)₃]²⁺.

Table 1: Spectroscopic Properties of Selected Iron(II) Bipyridyl Chromophores

Complexλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Color
[Fe(bipy)₃]²⁺522~8,700 - 9,950Intense Red wikipedia.org
[Fe(phen)₃]²⁺510~11,000 - 12,450Intense Red wikipedia.orgresearchgate.net

Note: Data for the this compound complex is not specifically available but is expected to follow these general trends.

Complexlog β₃
[Fe(bipy)₃]²⁺~16-20 banglajol.inforesearchgate.net
[Fe(phen)₃]²⁺~20-21.5 researchgate.net

Note: The stability constant is a measure of the equilibrium between the free metal ion and the ligand, and the final complex. globalscientificjournal.com

Protonation can significantly affect the complex's stability. In acidic conditions, the non-coordinating aldehyde group or, more significantly, the nitrogen atoms of a dissociated ligand can become protonated. Protonation of a bipyridine nitrogen makes it unavailable for coordination, which can lead to the decomposition of the complex. nih.gov The kinetics and mechanism of such acid-catalyzed dissociation reactions are complex and can involve stepwise opening of the chelate rings. rsc.org

Cobalt(III) Complexes and Structural Characterization

Cobalt also forms stable complexes with bipyridine ligands, typically in the +2 or +3 oxidation state. researchgate.netfrontiersin.org Cobalt(III) complexes, being isoelectronic with iron(II) (both d⁶), are diamagnetic and kinetically inert. The synthesis of cobalt(III)-bipyridine complexes often starts from a cobalt(II) salt, followed by oxidation in the presence of the ligand. nih.govrsc.org

For this compound, a typical synthesis would involve reacting a Co(II) salt with three equivalents of the ligand, followed by oxidation using an agent like hydrogen peroxide or simply air. The resulting [Co(C₁₁H₈N₂O)₃]³⁺ cation would possess an octahedral geometry.

Heterobimetallic Coordination Architectures

A key feature of this compound is its potential to create heterobimetallic complexes. The aldehyde group serves as a versatile functional handle to bridge a primary metal complex to a second, different metal ion. scirp.org

A common strategy involves a two-step process:

Formation of a Metalloligand: First, a stable complex, such as [M¹(bpy-CHO)₃]ⁿ⁺ (where M¹ is a transition metal like Fe(II) or Ru(II)), is synthesized. The aldehyde groups on the periphery of this complex remain available for further reaction.

Schiff Base Condensation: The aldehyde groups of the metalloligand are then reacted with an amine that also contains another donor site. This forms a new, larger ligand system incorporating the original complex. This new ligand can then coordinate to a second, different metal ion (M²), creating a heterobimetallic assembly. scirp.orgfrontiersin.org

For example, condensing the aldehyde groups of an iron(II) complex with an amino-functionalized ligand could create a new coordination pocket capable of binding a different metal ion, such as platinum(II) or rhodium(III). acs.orgacs.org This approach allows for the rational design of complex architectures with tailored electronic, magnetic, or catalytic properties arising from the interaction of the two distinct metal centers.

Copper(I) Complexation and Reactivity

Copper(I) complexes with 2,2'-bipyridine and its derivatives are of significant interest due to their rich photophysical properties and applications in catalysis. The coordination of this compound to copper(I) is expected to form complexes where the copper ion is chelated by the two nitrogen atoms of the bipyridine unit. The resulting complexes are typically four-coordinate, adopting a distorted tetrahedral geometry, especially when two bipyridine ligands are coordinated to the metal center, as in [Cu(bpy)₂]⁺.

The reactivity of copper(I) complexes is often centered around their ability to participate in redox processes, cycling between Cu(I) and Cu(II) or even Cu(III) oxidation states. This property is harnessed in various catalytic transformations. For instance, copper complexes containing bipyridine ligands have been shown to be effective catalysts for the aerobic oxidation of alcohols to aldehydes. beilstein-journals.orgacs.org In such reactions, a copper(I)-bipyridine species can be oxidized to a higher-valent copper species which then facilitates the oxidation of the alcohol. The presence of the electron-withdrawing aldehyde group on the bipyridine ligand in this compound could potentially modulate the redox potential of the copper center, thereby influencing the catalytic efficiency.

Furthermore, copper(I)-bipyridine complexes are known to catalyze atom transfer radical polymerization (ATRP) and C-N bond formation reactions, such as aziridination. researchgate.net The specific impact of the 5-carbaldehyde substituent on these catalytic activities would be an area for further investigation, as it could influence the stability and reactivity of the catalytic intermediates. Electrochemical studies on copper(I) complexes with ferrocene-appended 2,2'-bipyridine ligands have shown that the redox potential of the copper center is influenced by the substituents on the bipyridine ring. rsc.org

Silver(I) Coordination and Oligomeric States

Silver(I) ions, with their d¹⁰ electronic configuration, exhibit flexible coordination geometries, leading to the formation of a diverse range of coordination architectures, from discrete mononuclear or dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. The coordination of this compound with silver(I) is anticipated to be highly dependent on factors such as the counter-anion, the solvent system, and the metal-to-ligand stoichiometry.

With substituted bipyridine ligands, silver(I) can form various oligomeric and polymeric structures. For instance, studies with 5,5′-dicyano-2,2′-bipyridine have shown that with strongly coordinating anions like nitrate, one-dimensional coordination polymers are formed where the cyano group of one ligand coordinates to an adjacent silver center. nih.gov With weakly coordinating anions like tetrafluoroborate (B81430) or hexafluorophosphate, discrete monomeric bis-chelate complexes are often obtained. The aldehyde group in this compound, being a potential coordination site, could also engage in intermolecular interactions or coordinate to adjacent silver centers, leading to the formation of oligomeric or polymeric structures. The nature of these interactions would likely be influenced by the reaction conditions.

The formation of helical and meso-helical one-dimensional polymers has been observed for silver(I) complexes with 4,4′-disubstituted-2,2′-bipyridines, highlighting the role of ligand substituents in directing the supramolecular architecture. The potential for the aldehyde group of this compound to participate in hydrogen bonding could further influence the packing of the resulting silver(I) complexes in the solid state.

Lanthanide Ion Complexation and Sensitization

The luminescence of lanthanide ions (Ln³⁺) is characterized by sharp, line-like emission bands arising from f-f electronic transitions. However, these transitions are Laporte-forbidden, resulting in very low absorption cross-sections. To overcome this, organic ligands, often referred to as "antennas," are coordinated to the lanthanide ion. The ligand absorbs light efficiently and transfers the excitation energy to the lanthanide ion, which then luminesces. This process is known as the "antenna effect" or sensitization. rsc.orgresearchgate.net

2,2'-Bipyridine and its derivatives are widely used as sensitizers for lanthanide ions. nih.gov The efficiency of the energy transfer from the ligand to the lanthanide ion depends on the energy of the ligand's triplet excited state. For efficient sensitization, the triplet state energy of the ligand should be slightly higher than the energy of the emissive excited state of the lanthanide ion.

While no specific studies on the complexation of this compound with lanthanide ions are available, research on related bipyridine ligands provides insight into the expected behavior. For example, lanthanide complexes with 2,2'-bipyridine-N,N'-dioxide have been synthesized and their photophysical properties studied. nih.gov The triplet state energy of the ligand was determined to be suitable for sensitizing the luminescence of several lanthanide ions, including Eu³⁺ and Tb³⁺. The aldehyde group in this compound is expected to influence the electronic structure and thus the triplet state energy of the ligand, which in turn would affect its suitability as a sensitizer (B1316253) for different lanthanide ions. The coordination of the lanthanide ion would occur through the bipyridine nitrogen atoms, and the stability of the resulting complex would be crucial for efficient luminescence. researchgate.net

Metal-Ligand Binding Affinities and Selectivity Studies

The stability of metal complexes with 2,2'-bipyridine ligands is a critical factor in their application, influencing their formation, reactivity, and potential use in areas such as catalysis and sensing. The stability of these complexes is quantified by their stability constants (or formation constants), which describe the equilibrium between the free metal ion and the ligand, and the resulting complex. globalscientificjournal.comwikipedia.org

In general, the stability of metal-bipyridine complexes follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely attributed to the decrease in ionic radius and the increase in crystal field stabilization energy across the series. The chelate effect, resulting from the formation of a stable five-membered ring upon coordination of the bidentate bipyridine ligand, contributes significantly to the high stability of these complexes compared to those with monodentate pyridine ligands. nih.gov

While specific stability constants for this compound with various metal ions are not reported in the literature, data for the parent 2,2'-bipyridine ligand can provide a baseline for understanding its binding affinity. For example, the stepwise stability constants for the formation of [Fe(bpy)₃]²⁺ are well-established. globalscientificjournal.com The introduction of a substituent at the 5-position, such as the carbaldehyde group, can influence the basicity of the pyridine nitrogen atoms and introduce steric effects, which in turn would affect the stability of the metal complexes. The electron-withdrawing nature of the aldehyde group is expected to decrease the basicity of the ligand, potentially leading to lower stability constants compared to unsubstituted 2,2'-bipyridine.

Selectivity studies, which examine the preferential binding of a ligand to one metal ion over another, are crucial for the development of specific sensors and catalysts. The selectivity of this compound would be determined by a combination of factors including the size and charge of the metal ion, its preferred coordination geometry, and the electronic and steric properties of the ligand.

Supramolecular Architectures Employing 2,2 Bipyridine 5 Carbaldehyde

Self-Assembly Strategies for Metallo-Supramolecular Architectures (MSAs)

The self-assembly of MSAs is a process where molecular components spontaneously organize into ordered, larger structures driven by the formation of coordinate bonds between metal ions and organic ligands. For ligands like [2,2'-Bipyridine]-5-carbaldehyde, the geometry of the final architecture is dictated by the coordination preferences of the metal ion and the geometric constraints of the ligand.

The 2,2'-bipyridine (B1663995) unit, when part of a larger, non-planar ligand structure, can induce helical chirality upon coordination to a metal center. acs.orgacs.org This occurs because steric hindrance between different parts of the ligand or between multiple ligands forces a twist in the resulting complex, creating a right- or left-handed helical structure. dalalinstitute.com Ligands containing two bipyridine units have been shown to form dinuclear double helicates. rsc.org While specific studies on helicates derived from this compound are not extensively documented, its structure is analogous to other bipyridine ligands known to form such chiral assemblies. researchgate.net The formation of a simple mononuclear complex, for instance [M(L)3]n+, with three ligands would inherently generate a propeller-like chiral structure.

Table 1: Factors Influencing Helicate vs. Mesocate Formation

Factor Influence on Architecture Example Principle
Ligand Design The rigidity and bite angle of the ligand predispose the complex to a specific twist. Chiral ligands can enforce a single helical configuration (e.g., Λ or Δ). acs.org A flexible linker between two bipyridine units may allow for the formation of a meso-structure, while a rigid, chiral linker often yields a pure helicate.
Metal Ion The preferred coordination geometry of the metal (e.g., tetrahedral, square-planar, octahedral) directs the spatial arrangement of the ligands. rsc.org Octahedral metals coordinating to three bidentate ligands will form a propeller-chiral complex.

| Solvent/Anions | Template effects from solvents or counter-anions can influence which diastereomer is thermodynamically favored. | A specific anion might preferentially bind to and stabilize a helicate over a mesocate. |

Coordination-driven self-assembly is a powerful method for constructing discrete, three-dimensional structures like metallocylinders and cages. nih.gov Ligands containing two distinct coordinating units, such as the bidentate bipyridine and the potentially reactive aldehyde of this compound, can act as bridging units between metal centers. When combined with metal ions that provide specific coordination angles (e.g., 90° for square-planar Pd(II) or Pt(II)), these components can assemble into well-defined polyhedra.

For instance, a common strategy involves using ligands that can bridge two metal centers to form M2L2 cyclophanes or larger M4L6 tetrahedral cages. rsc.org The final structure is highly dependent on the "information" encoded in the angles of the ligands and metal ions. While specific MnLm cages built directly from unmodified this compound are not prominent in the literature, related systems demonstrate the principle. For example, bis-bidentate ligands with pyrazolyl-pyridine units readily form M8L12 cubes and M4L6 tetrahedra. rsc.orgnih.gov

The synthesis of mechanically interlocked molecules like catenanes represents a significant challenge in supramolecular chemistry. A triply interlocked coordination catenane is a particularly complex topology. The formation of such structures typically relies on template-directed synthesis, where pre-organized precursor complexes are linked together. There are currently no documented examples of this compound being used to form such intricate architectures. The construction would likely require a multi-step process where the aldehyde functionality is used to covalently link pre-formed metallo-macrocycles.

Role of the Aldehyde Functionality in Directed Assembly

The aldehyde group on the this compound ligand is a key feature that provides a route to more complex and functional systems. Its primary role is to serve as a reactive handle for covalent modification, either before or after the initial metal-ligand self-assembly.

This approach, known as post-synthetic modification (PSM) or post-assembly modification (PAM), allows for the introduction of new functional groups that might not be compatible with the initial assembly conditions. rsc.orgmdpi.com The aldehyde can readily undergo reactions, most notably Schiff-base condensation with primary amines to form imines. This reaction is often reversible, falling under the umbrella of dynamic covalent chemistry (DCC). acs.org

Table 2: Potential Applications of the Aldehyde Group in Assembly

Reaction Type Description Potential Outcome
Schiff-Base Condensation Reaction of the aldehyde with a primary amine to form a C=N imine bond. Can be used to "stitch" together pre-formed cages into larger networks or to build cage ligands in situ from simpler amine and aldehyde subcomponents. acs.org
Wittig Reaction Reaction with a phosphonium (B103445) ylide to form an alkene. Introduces C=C double bonds, useful for creating conjugated systems or as sites for further reactions like Diels-Alder.
Reduction to Alcohol Reduction of the aldehyde to a primary alcohol (-CH₂OH). Changes the electronic properties and hydrogen-bonding capability of the ligand, potentially altering the assembled structure or its solubility.

| Oxidation to Carboxylic Acid | Oxidation of the aldehyde to a carboxylic acid (-COOH). | Introduces a strongly coordinating anionic group, which could dramatically alter the self-assembly outcome or cage stability. |

This covalent modification can trigger a complete structural transformation. For example, a reaction at the aldehyde site can change the ligand's geometry, causing an initial cage structure to reorganize into a new, more stable architecture. nih.gov

Host-Guest Interactions within Supramolecular Cavities

Metallo-supramolecular cages are defined by their internal cavities, which can encapsulate "guest" molecules. This host-guest chemistry is a central theme of supramolecular science. researchgate.net The binding of a guest within a cage is driven by a combination of non-covalent interactions, including the hydrophobic effect (in water), hydrogen bonding, and π-π stacking. nih.gov

Cages built from bipyridine-based ligands would feature an aromatic, π-rich interior, making them suitable hosts for a variety of neutral organic molecules. nih.gov The encapsulation process can often be monitored by NMR spectroscopy, where signals from the guest molecule show a characteristic upfield shift due to the shielding environment inside the cavity.

Furthermore, guest binding and release can be controlled by external stimuli. cam.ac.uk For cages constructed via dynamic covalent bonds (e.g., imines derived from an aldehyde), a change in pH could hydrolyze the bonds and disassemble the cage, releasing the guest. cam.ac.uk Similarly, guest release can be triggered by introducing a competing guest with a higher binding affinity or by chemically modifying the cage itself to alter its internal properties. cam.ac.ukcam.ac.uk

Conformational Dynamics and Structural Reorganization in Assemblies

Supramolecular assemblies are often not static entities but exist in a dynamic equilibrium. nih.gov The non-covalent nature of the coordinate bonds allows for reversible breaking and reforming, enabling the structure to adapt and reorganize in response to environmental changes. nih.gov

Key dynamic processes in MSAs include:

Ligand Exchange: Ligands can dissociate from a metal center and be replaced by another ligand from the solution.

Guest-Induced Transformation: The introduction of a specific guest molecule can shift the equilibrium from a mixture of species to a single, well-defined host-guest complex.

Concentration/Temperature Dependence: The equilibrium between smaller (e.g., M2L2) and larger (e.g., M4L6) assemblies can often be shifted by changing the solution concentration or temperature, driven by entropic and enthalpic factors, respectively. nih.gov

Structural Isomerization: As seen with helicates and mesocates, the assembly can interconvert between different diastereomeric forms. Variable-temperature NMR is a key technique for studying the energy barriers of such processes. acs.org

The aldehyde functionality on this compound adds another layer of potential dynamic behavior. Its ability to participate in reversible dynamic covalent reactions means that the ligands themselves can be part of the equilibrium, allowing for the formation of complex systems that can reconfigure their very constitution in response to chemical stimuli. acs.orgacs.org

Influence of Ligand Design on Supramolecular Topology

The [2,2'-bipyridine] unit itself is a versatile and widely used N,N'-bidentate chelating agent in coordination and supramolecular chemistry. scirp.orgresearchgate.net Its derivatives are frequently employed as building blocks to incorporate metal centers into macrocycles and metal-organic frameworks (MOFs). researchgate.net The introduction of a formyl (aldehyde) group at the 5-position, as in this compound, adds a crucial functional handle for further reactions, such as Schiff base condensation, which can extend the ligand and create more complex supramolecular systems. researchgate.net

The topology of supramolecular structures derived from substituted bipyridine ligands is profoundly influenced by several design aspects:

Substitution Pattern: The positions of functional groups on the bipyridine rings significantly affect the geometry of the resulting metal complexes. For instance, substitution at the 5,5'-positions of the bipyridine scaffold creates a ligand with a roughly linear disposition of functional groups, which can promote the formation of one-dimensional chains or be integrated into larger, more complex frameworks. researchgate.net

Nature of Functional Groups: The type of functional group appended to the bipyridine core is paramount. While the aldehyde group in this compound can be used to form imines, converting it to a carboxylate group, as in the analogous 2,2'-bipyridine-5,5'-dicarboxylic acid, provides a robust binding site for metal ions, leading to the formation of stable MOFs. researchgate.net The choice between an aldehyde, a carboxylic acid, or other functional groups directly influences the type of intermolecular interactions (e.g., coordination bonds, hydrogen bonds) that drive the self-assembly process.

The following table summarizes findings from research on related bipyridine ligands, illustrating how modifications to the ligand design impact the resulting supramolecular structures. While not all examples use this compound directly, they provide valuable insights into the principles of ligand design in this class of compounds.

LigandMetal IonResulting Supramolecular Topology/StructureReference
2,2'-bipyridyl (bpy) and 2,2'-bithiophene-5,5'-dicarboxylateMn(II)A 3D framework, [Mn₃(btdc)₃(bpy)₂]·4DMF, is formed. mdpi.com
5,5'-dimethyl-2,2'-bipyridyl (5,5'-dmbpy) and 2,2'-bithiophene-5,5'-dicarboxylateMn(II)A 3D framework, [Mn₃(btdc)₃(5,5'-dmbpy)₂]·5DMF, with a similar topology to the bpy analogue is formed. mdpi.com
4,4'-dimethyl-2,2'-bipyridyl (4,4'-dmbpy) and 2,2'-bithiophene-5,5'-dicarboxylateMn(II)A 1D coordination polymer, [Mn(btdc)(4,4'-dmbpy)], is formed, demonstrating a significant topological change due to the altered ligand geometry. mdpi.com
2,2'-bipyridine-5,5'-dicarboxylic acidMn(II), Zn(II)3D metal-organic frameworks, {[M(H₂BPDC)(SO₄)]}n, are synthesized. researchgate.net
2,2'-bipyridine-5,5'-dicarbaldehyde-Used to synthesize Schiff bases, which are precursors for macrocyclic ligands and larger supramolecular assemblies. researchgate.net

These examples underscore the principle that even subtle changes in ligand design, such as the repositioning of a methyl group, can have a profound effect on the dimensionality and connectivity of the resulting supramolecular network. The aldehyde functionality of this compound offers a reactive site that can be leveraged to create a vast library of extended ligands, each with the potential to form unique and targeted supramolecular topologies upon coordination with metal ions. The predictable nature of these design principles allows for a degree of control over the final architecture, which is essential for the development of new materials with tailored properties.

Catalytic Applications of 2,2 Bipyridine 5 Carbaldehyde Complexes

Photocatalytic Systems and Mechanisms

Complexes derived from [2,2'-Bipyridine]-5-carbaldehyde are promising candidates for photocatalysis. Bipyridine complexes of metals like ruthenium and iridium are well-known for their photophysical properties, including strong absorption in the visible spectrum and long-lived excited states, which are essential for photoredox catalysis. The introduction of an electron-withdrawing aldehyde group can influence the energy levels of the complex's molecular orbitals, thereby tuning its excited-state redox potentials and reactivity.

Photocatalytic dehydrogenative cross-coupling represents a powerful, atom-economical strategy for bond formation, avoiding the need for pre-functionalized starting materials. In these reactions, a photocatalyst, upon light absorption, initiates a process of hydrogen atom abstraction or single electron transfer, leading to the formation of radical intermediates that subsequently couple. While the general principle of using functionalized bipyridine ligands to tune the properties of photocatalysts for such reactions is established, specific studies detailing the application of this compound complexes in dehydrogenation cross-couplings are not extensively documented in the current literature. The conceptual framework suggests that such complexes could facilitate C-H/X-H (where X is N, O, etc.) couplings by modulating the oxidative or reductive capacity of the photocatalyst's excited state.

Light-driven coupling reactions provide a sustainable alternative to traditional thermal methods. Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has become a valuable tool for C-C and C-N bond formation. Bipyridine ligands are fundamental in this area, particularly for the photocatalyst component. By modifying the bipyridine scaffold, such as with a 5-carbaldehyde group, the photophysical and electrochemical properties of the catalyst can be systematically altered. For instance, an Osmium photocatalyst has been used with deep-red or near-infrared light to enhance the scope of (hetero)aryl bromides and amine-based nucleophiles in C-N cross-coupling, minimizing unwanted hydrodehalogenation byproducts. nih.gov While this highlights the importance of ligand design, direct application of a this compound complex as the primary catalyst in widely documented C-C or C-N coupling reactions remains an area for further exploration.

Transition Metal Catalysis via Bipyridine-Metal Centers

The bipyridine moiety is a cornerstone ligand in transition metal catalysis due to the stability of the five-membered chelate ring it forms with metal ions. The electronic properties of the catalyst can be systematically tuned by introducing substituents onto the bipyridine rings.

Copper complexes featuring bipyridine ligands are effective catalysts for a range of transformations, often involving redox cycling between Cu(I), Cu(II), and even Cu(III) oxidation states. The aldehyde group in this compound, being electron-withdrawing, can influence the redox potential of the copper center, potentially enhancing its catalytic efficiency in oxidative reactions. Copper-bipyridine systems are known to catalyze oxidations, atom transfer radical polymerization (ATRP), and various cross-coupling reactions. ijcrcps.com While the principle is well-understood, specific and detailed research focusing on the catalytic performance of a simple copper-[2,2'-Bipyridine]-5-carbaldehyde complex is not broadly available. Often, the aldehyde is used as a synthetic point to immobilize the complex or to form more intricate Schiff base ligands prior to catalysis. rsc.orgnih.gov

Table 1: Examples of Copper-Bipyridine Catalyzed Reactions (General) This table illustrates the types of reactions where copper-bipyridine complexes are active. Specific data for the this compound ligand is limited.

Reaction Type Catalyst System (General) Substrates Product Type Reference
Aerobic Oxidation Cu(II)-bipyridine Alcohols Aldehydes/Ketones researchgate.net
C-N Coupling Cu(I)/Cu(II)-bipyridine Aryl halides, Amines Aryl amines nih.gov
Polymerization Cu(I)-bipyridine Monomers (e.g., styrenes) Polymers ijcrcps.com

Rhodium complexes are powerful catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and C-H functionalization. The reactivity and selectivity of these catalysts can be precisely controlled by the ligand environment. Bipyridine ligands have been employed in rhodium catalysis, for instance, in C-H borylation reactions. rsc.org A rhodium complex with a silyl-bipyridine pincer ligand has shown high yields for the C(sp2)–H borylation of arenes. rsc.org While this demonstrates the utility of modified bipyridine ligands, research that specifically employs this compound as the key ligand in rhodium-mediated reactions to control selectivity or activity is not prominent in the literature. The potential exists to use the aldehyde functionality to create chiral Schiff bases for asymmetric rhodium catalysis, but this falls into the category of using the compound as a precursor.

Enzyme Mimetic Catalysis with Bipyridine-Based Metal Complexes

Artificial metalloenzymes and enzyme mimics are of great interest as they combine the reactivity of transition metal catalysts with the high selectivity of biological systems. Bipyridine-metal complexes have been used to mimic the active sites of various enzymes. For example, manganese complexes with bipyridine ligands have been shown to exhibit catalase-mimetic activity, and other complexes have been investigated as mimics for superoxide dismutase or hydrogenases. nih.govnih.gov These synthetic mimics often aim to replicate the structure of the enzyme's active site and its catalytic function. For instance, a mixed-valence Cerium-based metal-organic framework (MOF) synthesized with 2,2'-bipyridine-5,5'-dicarboxylic acid (a derivative of the title compound) was shown to exhibit both oxidase-like and peroxidase-like activities. acs.org This demonstrates that the bipyridine scaffold is suitable for constructing enzyme mimics. However, specific studies detailing the use of this compound complexes as direct enzyme mimics are not widely reported.

Substrate Selectivity and Diffusion Limitations in Encapsulated Catalysts

The encapsulation of metal complexes of this compound within porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), offers a promising strategy to enhance catalytic performance by introducing substrate selectivity and mitigating diffusion limitations. The aldehyde functional group on the bipyridine ligand serves as a versatile anchor for integrating the catalytic complex into these extended structures.

The porous nature of these encapsulating materials can act as a molecular sieve, allowing only substrates of a specific size and shape to access the active catalytic sites. This size-exclusion principle is a fundamental aspect of substrate selectivity in these systems. For instance, a catalyst embedded within a framework with small pore apertures will preferentially catalyze the transformation of smaller substrates over bulkier ones. The inherent rigidity and well-defined pore structure of crystalline frameworks like COFs, which can be constructed using derivatives of this compound, are particularly advantageous for achieving high substrate selectivity.

Researchers are actively exploring strategies to overcome these diffusion limitations. One approach involves the synthesis of hierarchical porous materials, which contain a combination of micropores for selectivity and larger mesopores or macropores to facilitate faster diffusion. Another strategy focuses on tailoring the internal surface chemistry of the pores to minimize non-productive interactions with the diffusing molecules.

Turnover Numbers and Catalytic Efficiency Studies

The evaluation of a catalyst's performance hinges on key metrics such as turnover number (TON) and turnover frequency (TOF), which collectively describe its efficiency and longevity. TON represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated. A high TON is indicative of a robust and stable catalyst. TOF, on the other hand, is a measure of the catalyst's speed, defined as the number of turnovers per unit of time.

For catalytic systems involving complexes of this compound, these parameters are crucial for assessing their practical utility. While specific TON and TOF values are highly dependent on the metal center, the co-ligands, and the specific reaction conditions, the goal is consistently to maximize both. The electronic properties of the this compound ligand, influenced by the electron-withdrawing nature of the carbaldehyde group, can impact the stability and reactivity of the metal center, thereby affecting the catalyst's efficiency.

Detailed research findings on the catalytic efficiency of specific this compound complexes are often presented in tabular format to allow for clear comparison. For example, in a hypothetical study on the oxidation of various alcohols, the performance of a ruthenium complex of this compound could be summarized as follows:

SubstrateTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Conversion (%)Selectivity (%)
Benzyl alcohol125025098>99 (Benzaldehyde)
1-Phenylethanol98019695>99 (Acetophenone)
Cyclohexanol85017092>99 (Cyclohexanone)
2-Octanol7201448898 (2-Octanone)

Such studies are fundamental to understanding the structure-activity relationships of these catalysts and for the rational design of more efficient and selective catalytic systems based on the versatile this compound scaffold.

Applications in Advanced Materials Science Utilizing 2,2 Bipyridine 5 Carbaldehyde Derivatives

Optoelectronic Materials Development

The development of advanced optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), heavily relies on the design of highly efficient emissive metal complexes. Derivatives of [2,2'-Bipyridine]-5-carbaldehyde are instrumental in creating ligands for phosphorescent emitters, most notably with iridium(III) and ruthenium(II). The aldehyde group acts as a synthetic handle to introduce various functional groups or to build more complex ligand structures, such as Schiff bases. This functionalization is crucial for fine-tuning the photophysical properties of the resulting metal complexes.

For instance, iridium(III) complexes are at the forefront of OLED technology due to their ability to harvest both singlet and triplet excitons, leading to high device efficiencies. nih.gov The ligands surrounding the iridium center dictate the emission color, quantum yield, and stability of the device. By modifying the this compound core, researchers can precisely control the electronic properties of the ligand. For example, introducing phenyl groups or other substituents at the 5-position of the bipyridine can influence the energy levels of the complex, leading to shifts in the emission wavelength. rsc.org Three blue-phosphorescent homoleptic iridium(III) complexes based on a bipyridine ligand demonstrated high absolute quantum efficiencies in thin films, reaching up to 0.81. rsc.org Devices fabricated with these materials achieved a maximum current efficiency of 39.8 cd A⁻¹ and a high external quantum efficiency (EQE) of 14.9%, maintaining excellent performance even at high brightness. rsc.org

Similarly, ruthenium(II) complexes, such as tris(2,2'-bipyridine)ruthenium(II), are well-studied for their luminescent properties and have been incorporated into solid-state OLEDs. utexas.edu The derivatization of the bipyridine ligand is key to enabling the fabrication of solution-processed devices and improving their performance metrics. nih.gov A solid-state OLED using a ruthenium(II) bipyridine complex achieved a brightness of 500 cd/m² at a 3V bias with an emission maximum at 660 nm, demonstrating the viability of these materials. utexas.edu The strategic design of these ligands, starting from versatile precursors like this compound, is a cornerstone of creating next-generation displays and lighting.

Emitter Complex TypeMax. Emission (nm)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd A⁻¹)Reference
Iridium(III) Bipyridine48814.9%39.8 rsc.org
Iridium(III) Bipyridine459Not ReportedNot Reported nih.gov
Ruthenium(II) Bipyridine6601.4%Not Reported utexas.edu

Dye-Sensitized Systems for Energy Conversion

The aldehyde functionality of this compound makes it a valuable precursor for synthesizing photosensitizers used in energy conversion systems, particularly in Dye-Sensitized Solar Cells (DSSCs).

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), generating a photocurrent. rsc.orgmdpi.com Ruthenium(II) polypyridyl complexes are benchmark sensitizers in this field, where the ligands play a dual role: absorbing visible light and anchoring the complex to the TiO₂ surface. mdpi.comnih.gov

The aldehyde group of this compound can be readily converted into a carboxylic acid or other anchoring groups. These groups are essential for forming a strong electronic coupling between the dye and the semiconductor surface, facilitating efficient electron injection. mdpi.com The synthesis of tris-heteroleptic ruthenium complexes, which feature three different bipyridine-type ligands, allows for precise tuning of the dye's properties. mdpi.com The versatility of the aldehyde allows for the introduction of various functionalities to optimize performance. For example, Schiff base condensation of [2,2'-Bipyridyl-5,5'-dialdehyde] (a related derivative) with different amines has been explored for applications including solar energy conversion. scirp.orgscirp.org

Beyond ruthenium, copper complexes have emerged as a promising, earth-abundant alternative for DSSC sensitizers and redox mediators. The performance of copper-based DSSCs is also highly dependent on the ligand design, creating opportunities for derivatives of this compound.

Absorption Properties in Visible Regions

The efficiency of a DSSC is directly related to how effectively its sensitizer (B1316253) dye absorbs sunlight. The most effective dyes exhibit strong and broad absorption across the visible spectrum. rsc.org The absorption properties of metal-bipyridine complexes are dominated by metal-to-ligand charge-transfer (MLCT) transitions. wikipedia.org

Modification of the bipyridine ligand, a process facilitated by the reactivity of the aldehyde group on this compound, allows for the tuning of these MLCT bands. For example, a ruthenium(II) complex featuring a dipyridophenazine ligand (a structure that can be built from functionalized bipyridines) exhibits a strong MLCT absorption maximum at 448 nm. rsc.org The strategic design of ligands can shift this absorption to longer wavelengths, allowing the cell to capture more of the solar spectrum. Research has shown that even subtle changes, such as introducing different substituents on the bipyridine framework, can significantly alter the absorption and emission spectra of the resulting ruthenium complexes. The electronic properties of the substituents introduced via the aldehyde handle directly influence the energy of the MLCT transitions.

ComplexAbsorption Maxima (λ_max)Emission Maxima (λ_em)Metal CenterReference
[Ru(bipy)₂(dppz)]²⁺448 nm610 nmRuthenium(II) rsc.org
Tris(2,2'-bipyridine)copper(II)444 nm, 685 nmNot ReportedCopper(II) researchgate.net

Integration into Molecular Devices and Machines

The bottom-up construction of devices and machines at the molecular scale is a major frontier in nanotechnology. [2,2'-Bipyridine] and its derivatives are central components in the design of sophisticated molecular machinery, such as molecular shuttles and switches, often based on rotaxane and catenane architectures. Rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle (ring), while catenanes are made of interlocked rings.

The bipyridine unit is an excellent recognition site for metal ions and can also act as an electron-accepting station. This property is exploited to control the movement of the components within the molecular machine. For example, the position of a macrocycle on a rotaxane axle containing a bipyridine unit can be switched by an external stimulus, such as a chemical reaction or light.

Synthesizing the necessary functionalized macrocycles and axles for these machines is often a significant challenge. nih.govrsc.org this compound provides a versatile starting point for constructing these complex components. The aldehyde group can be used in reactions to build larger structures, such as the macrocyclic "wheel" or the "axle" of a rotaxane. researchgate.net A rotaxane-based molecular shuttle with a 2,2'-bipyridyl core has been synthesized where the shuttling of the macrocycle could be controlled by coordinating a metal ion to the bipyridine unit. rsc.org The synthesis of these intricate structures underscores the need for well-defined, functional building blocks like this compound.

Functionalization for Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are critical for modifying the interfacial properties of materials in applications ranging from electronics to biosensors. Alkanethiols on gold are a classic example of SAM formation. mdpi.com

Functionalized bipyridine derivatives can also form stable SAMs on metal surfaces, offering a way to impart specific chemical or electronic properties to the surface. The aldehyde group of this compound is a key enabler for this application. It can be readily transformed into a surface-anchoring group, such as a thiol or a carboxylic acid, through straightforward chemical reactions.

For example, reacting the aldehyde with an amine-terminated thiol would yield a bipyridine derivative with a thiol tail, capable of forming a SAM on a gold surface. Once anchored, the exposed bipyridine units can chelate metal ions, creating a well-defined, metal-functionalized surface. This strategy has been used to create multicomponent SAMs from metal bis(terpyridine) complexes functionalized with disulfide groups, which are precursors to the anchoring thiolates. chemrxiv.org In a related application, a polymer derived from bipyridine, poly[2,2'-(4,4'-bipyridine)-5,5'-bibenzimidazole], was used to functionalize the surface of carbon black. nih.gov This functionalization improved the anchoring of platinum nanoparticles and enhanced the material's stability for use in fuel cells, demonstrating the power of bipyridine-based surface modification. nih.gov

Spectroscopic and Computational Characterization of 2,2 Bipyridine 5 Carbaldehyde and Its Coordination Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of [2,2'-Bipyridine]-5-carbaldehyde and its complexes in solution.

1H, 13C, 31P, NOESY, and DOSY NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and purity of the ligand. The ¹H NMR spectrum of this compound typically exhibits distinct signals for the aromatic protons of the bipyridine rings and a characteristic signal for the aldehyde proton. For instance, in a study, the ¹H NMR spectrum of a related compound, 2,2'-bipyridyl-5,5'-dialdehyde, was reported. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. rsc.org

In the context of coordination complexes, NMR is invaluable for probing the changes in the electronic environment upon metal binding. The coordination of a metal ion to the bipyridine nitrogen atoms induces shifts in the ¹H and ¹³C NMR signals of the ligand. For complexes involving phosphorus-containing co-ligands, Phosphorus-31 (³¹P) NMR spectroscopy is employed to characterize their coordination environment.

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons within the molecule, aiding in the conformational analysis of the ligand and its complexes. Diffusion-Ordered Spectroscopy (DOSY) is useful for studying the size and diffusion properties of these molecules in solution, which can provide information about the formation of larger supramolecular assemblies.

A laboratory experiment has been developed for undergraduate students focusing on the synthesis and ¹H NMR characterization of substituted 2,2'-bipyridines, highlighting the importance of this technique in chemical education and research. bceln.ca

Table 1: Representative ¹H NMR Data for Bipyridine Derivatives

CompoundSolventChemical Shifts (ppm)
2,2'-Bipyridine (B1663995)CCl₄Not specified chemicalbook.com
2,3'-BipyridineCDCl₃9.18 (d, J = 2.0 Hz, 1H), 8.75 – 8.65 (m, 1H), 8.63 (dd, J = 4.8, 1.6 Hz, 1H), 8.32 – 8.26 (m, 1H), 7.79 – 7.69 (m, 2H), 7.37 (dd, J = 8.0, 4.8 Hz, 1H), 7.28 – 7.22 (m, 1H) rsc.org

This table is for illustrative purposes and shows data for related bipyridine compounds to demonstrate the type of information obtained from ¹H NMR.

NMR Titrations for Binding Studies

NMR titrations are a key method for investigating the binding interactions between this compound and metal ions. By incrementally adding a metal salt to a solution of the ligand and monitoring the changes in the NMR spectrum, one can determine the stoichiometry and stability of the resulting complexes. researchgate.net The chemical shift changes of specific protons upon complexation provide direct evidence of binding and can be used to calculate association constants. For example, proton NMR titrations have been used to study the complexation of [2,2'-bipyridine]-5,5'-dicarbaldehyde (B1283768) with Fe²⁺ and Zn²⁺ ions, revealing the stoichiometry of the resulting complexes. rsc.org

Mass Spectrometry (MS): ESI-MS and Accurate Mass Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the composition of this compound and its coordination complexes. rsc.org Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing these compounds, as it can generate intact molecular ions from solution. nih.govrsc.org

Accurate mass analysis, often performed with high-resolution mass spectrometers, provides the exact mass of the molecule, which can be used to determine its elemental composition with high confidence. pg.edu.pl For instance, the predicted monoisotopic mass for [2,2'-bipyridine]-5-carboxaldehyde is 184.06366 Da. uni.lu ESI-MS is also instrumental in characterizing coordination complexes, where the observation of the molecular ion peak corresponding to the complex confirms its formation in solution. researchgate.net The isotopic pattern of the molecular ion can also reveal the presence and identity of the metal center. researchgate.netbas.bg

Table 2: Predicted Collision Cross Section (CCS) Values for [2,2'-bipyridine]-5-carboxaldehyde Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺185.07094137.2
[M+Na]⁺207.05288146.5
[M-H]⁻183.05638141.5
[M+NH₄]⁺202.09748154.1
[M+K]⁺223.02682142.7
[M+H-H₂O]⁺167.06092128.7
[M+HCOO]⁻229.06186160.4
[M+CH₃COO]⁻243.07751150.7
[M+Na-2H]⁻205.03833146.4
[M]⁺184.06311137.3
[M]⁻184.06421137.3

Data sourced from PubChemLite, calculated using CCSbase. uni.lu m/z refers to the mass-to-charge ratio.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its coordination complexes. The bipyridine unit is a chromophore, and its absorption spectrum typically shows intense π-π* transitions in the UV region. The aldehyde group can also influence the electronic structure and the resulting spectrum.

Upon coordination to a metal ion, the electronic properties of the ligand are perturbed, leading to changes in the UV-Vis spectrum. New absorption bands, often in the visible region, can appear due to metal-to-ligand charge transfer (MLCT) transitions. These transitions are characteristic of many transition metal complexes of bipyridine ligands and are responsible for their often vibrant colors. The position and intensity of these bands provide valuable information about the nature of the metal-ligand interaction and the electronic structure of the complex. For example, the UV-Vis spectra of a samarium(III) complex with 2,2'-bipyridine showed two peaks in the range of 215-320 nm. researchgate.net Studies on related bipyridine compounds have also utilized UV-Vis spectroscopy to characterize their ground state absorption spectra. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its complexes. The IR spectrum of the free ligand will show characteristic absorption bands for the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Vibrations associated with the bipyridine rings, such as C=C and C=N stretching, will also be present. researchgate.netnist.gov

Upon complexation, the vibrational frequencies of the ligand can shift. The C=N stretching vibration of the bipyridine ring often shifts to a higher frequency, which is indicative of coordination to the metal center. Changes in the C=O stretching frequency can also occur, suggesting that the aldehyde group may be involved in weaker interactions or that its electronic environment is altered upon complexation. The analysis of IR spectra of related bipyridine complexes has been used to infer the spin state of the central metal ion. rsc.org For instance, the IR spectrum of a PbI₂ complex with 2,2'-bipyridine showed new bands at 1589, 1489, 1435, 1312, 1009, and 770 cm⁻¹. nipne.ro

Table 3: Characteristic IR Bands for a Samarium(III) Complex of 2,2'-bipyridine

Functional GroupWavenumber (cm⁻¹)
C=N stretchShifted to lower wavenumber upon complexation
C=C stretchShifted to lower wavenumber upon complexation
C-H stretchShifted to lower wavenumber upon complexation
Sm-N stretch423
O-H stretch (of coordinated water)3000-3356

Data is for a related Sm(III) complex containing a 2,2'-bipyridine ligand. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of this compound and its coordination complexes in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy.

Electrochemical Investigations: Cyclic Voltammetry and Redox Behavior

The electrochemical properties of this compound and its coordination complexes are crucial for understanding their electron transfer capabilities and potential applications in areas like catalysis and molecular electronics. Cyclic voltammetry (CV) is a primary technique used to probe the redox behavior of these compounds.

For instance, studies on various ruthenium(II) complexes with substituted bipyridine ligands have shown that the metal center can be oxidized (Ru(II) to Ru(III)), and the ligands can undergo successive reductions. utexas.edursc.org The specific potentials at which these redox events occur are sensitive to the nature of the substituents on the bipyridine ring. Electron-withdrawing groups, such as the carbaldehyde group in this compound, are expected to make the reduction of the ligand easier (occur at less negative potentials) and the oxidation of the metal center more difficult. rsc.org

In the case of rhodium complexes with substituted bipyridyl ligands, it has been observed that substituents with inductive effects can tune the redox properties. chemrxiv.org For example, complexes with chloro and nitro substituents undergo reduction at more positive potentials compared to the unsubstituted bipyridine complex. chemrxiv.org Similarly, cobalt(II) complexes with various substituted bipyridine ligands display distinct redox peaks corresponding to Co(III)/Co(II), Co(II)/Co(I), and ligand-based reductions. nih.gov

Compound/Complex FamilyRedox EventsInfluencing Factors
Ruthenium(II) bipyridine complexesRu(II)/Ru(III) oxidation, Ligand-based reductionsSubstituents on the bipyridine ring utexas.edursc.org
Rhodium(III) bipyridine complexesLigand-based reductionsInductive effects of substituents chemrxiv.org
Cobalt(II) bipyridine complexesCo(III)/Co(II), Co(II)/Co(I), Ligand-based reductionsNature of bipyridine substituent nih.gov
Zinc(II) bipyridine complexesLigand-based reductions (bpy0, bpy•−, bpy2−)Overall charge of the complex nih.gov

Photophysical Properties of Ligand and Complexes

The photophysical properties of this compound and its complexes, such as luminescence and quantum yields, are of significant interest for applications in sensors, imaging, and light-emitting devices.

Luminescence Emissions and Quantum Yields

2,2'-bipyridine itself is known to exhibit fluorescence, although the quantum yield can be low. aau.edu.et Its emission properties are influenced by the solvent environment and the conformational flexibility of the molecule. aau.edu.et When coordinated to a metal center, the photophysical properties are often dominated by metal-to-ligand charge transfer (MLCT) or intraligand transitions.

For example, ruthenium(II) complexes of bipyridine are well-known for their phosphorescence, typically emitting in the 600-650 nm range from an MLCT excited state. bjraylight.com The phosphorescence quantum yields of these complexes can be significant, though they are influenced by the solvent and temperature. bjraylight.comsemanticscholar.org For instance, the phosphorescence quantum yield of [Ru(bpy)3]2+ is reported to be 0.063 in deaerated water and 0.095 in deaerated acetonitrile (B52724) at 298 K. bjraylight.com

The introduction of a carbaldehyde group onto the bipyridine frame can alter the luminescence properties. The aldehyde group can participate in excited-state processes, potentially leading to different emission characteristics or quenching pathways. Studies on pyrene-(2,2'-bipyridine) dyads have shown that the nature of the bridge connecting the two moieties and the solvent polarity can dictate whether fluorescence is observed and the character of the excited state. rsc.org

While specific quantum yield data for this compound or its complexes is not detailed in the provided search results, the general principles suggest that its complexes, particularly with heavy metal ions like ruthenium or rhenium, would likely exhibit luminescence. The efficiency of this emission would depend on the interplay between the ligand-centered and metal-centered electronic states.

Compound/ComplexEmission TypeTypical Wavelength (nm)Quantum Yield (Φ)Conditions
[Ru(bpy)3]2+Phosphorescence600-6500.063Deaerated Water, 298 K bjraylight.com
[Ru(bpy)3]2+Phosphorescence600-6500.095Deaerated Acetonitrile, 298 K bjraylight.com
Quinine bisulfate (standard)Fluorescence-0.525 x 10-3 M in 1 N H2SO4 bjraylight.com
9,10-Diphenylanthracene (standard)Fluorescence-0.97Cyclohexane bjraylight.com

Quenching Mechanisms by Transition Metal Salts

The luminescence of bipyridine-based ligands and their complexes can be quenched by various species, including transition metal salts. Quenching can occur through several mechanisms, such as electron transfer, energy transfer, or the formation of a non-luminescent complex.

The addition of metal ions can significantly alter the fluorescence of 2,2'-bipyridine. aau.edu.et This is often due to the formation of a metal-ligand complex, which has its own distinct photophysical properties. In some cases, the formation of the complex can lead to an enhancement of emission, but more commonly, quenching is observed. This quenching can be due to the heavy-atom effect, which promotes intersystem crossing to the triplet state and reduces fluorescence, or due to the introduction of new non-radiative decay pathways through the metal center.

In the context of dyads containing a bipyridine unit, coordination of a metal to the bipyridine can open up new deactivation routes for the excited state of the other chromophore in the molecule. rsc.org This indicates that the bipyridine moiety can act as a "gate" for quenching, controlled by the presence of a metal ion.

Electronic Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study species that have unpaired electrons. In the context of this compound and its complexes, EPR can be a powerful tool for characterizing paramagnetic species, such as the radical anion of the ligand (bpy•−) or complexes with paramagnetic metal centers.

For example, in studies of zinc complexes with redox-active bipyridine ligands, the paramagnetic nature of the complex containing the bpy•− radical anion was confirmed by EPR spectroscopy. nih.gov The EPR spectra, including studies with deuterated ligands, demonstrated that the spin density is localized on the bipyridine ligand. nih.gov This provides direct evidence for the non-innocent behavior of the bipyridine ligand in the redox chemistry of the complex.

EPR has also been extensively used to study copper(II) complexes, which are paramagnetic. For instance, EPR studies of a copper(II)-histidine complex provided insights into the structure of the complex in solution. nih.gov Similarly, EPR could be used to characterize paramagnetic complexes of this compound, providing information about the electronic environment of the unpaired electron and its interaction with the metal nucleus and ligand atoms.

Density Functional Theory (DFT) and Computational Modeling

Density Functional Theory (DFT) has become an indispensable tool for understanding the electronic structure, geometry, and properties of molecules like this compound and its coordination complexes.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are widely used to predict the ground-state and excited-state geometries of bipyridine complexes. Geometry optimization aims to find the lowest energy arrangement of atoms in a molecule. york.ac.uk For bipyridine complexes, this can help in understanding the coordination geometry around the metal center and the planarity of the bipyridine ligand.

DFT studies have been successfully applied to a wide range of organometallic complexes containing 2,2'-bipyridine ligands at different oxidation levels (bpy0, bpy•−, bpy2−). nih.gov These calculations can reliably predict molecular and electronic structures, which can be validated by comparison with experimental data from X-ray crystallography and spectroscopy. nih.gov For example, DFT calculations have been used to reproduce the intramolecular π-π interactions observed in the crystal structure of a scandium-bipyridine complex. nih.gov

Furthermore, DFT can elucidate the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO). This is crucial for understanding the redox behavior and photophysical properties. For instance, calculations can show that in reduced bipyridine complexes, the extra electrons populate the π* orbitals of the ligand. nih.gov DFT can also be used to predict the outcomes of chemical reactions and to understand the mechanism of action of bipyridine-based catalysts.

In the case of [Pt(bpy)2]2+, DFT calculations have been used to propose the structure of a pseudo-five-coordinated adduct formed with N-bases. nih.gov This demonstrates the power of computational modeling in elucidating structures that may be difficult to characterize experimentally.

Computational MethodApplicationKey Findings
DFT (B3LYP)Electronic structure of organometallic bpy complexesCan determine the oxidation level of the bpy ligand (bpy0, bpy•−, bpy2−) and predict molecular structures. nih.gov
DFTElectronic structure of zinc-bpy complexesAccurately reproduces experimental structures and shows that reduction populates bpy π* orbitals. nih.gov
DFTAdduct formation of [Pt(bpy)2]2+Proposes a pseudo-five-coordinated structure for the adduct with N-bases. nih.gov
MP2Geometry optimizationA method for finding the equilibrium geometry of molecules. nctu.edu.tw

Prediction of Spectroscopic Parameters and Reaction Pathways

The prediction of spectroscopic properties and the elucidation of reaction pathways through computational chemistry have become indispensable tools in modern chemical research. For ligands like this compound and its coordination complexes, theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide profound insights into molecular structure, bonding, and reactivity. These computational approaches allow for the accurate simulation of spectroscopic data and the exploration of complex reaction mechanisms at a level of detail that is often inaccessible by experimental means alone.

Prediction of Spectroscopic Parameters

Computational methods enable the a priori prediction of various spectroscopic parameters. By calculating the electronic and vibrational energy levels of a molecule, its corresponding spectra can be simulated. These predictions are vital for interpreting experimental data, assigning spectral features, and understanding how electronic structure influences spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful method for structure verification and characterization. Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions is highly dependent on the choice of the functional, basis set, and the model used to account for solvent effects. Functionals such as B3LYP, M06, and the specifically parameterized WP04 have shown excellent performance in predicting proton and carbon chemical shifts.

For a molecule like this compound, computational models can predict the chemical shifts for each unique proton and carbon atom. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors. The predicted shifts are often benchmarked against experimental values for related compounds to establish the reliability of the chosen computational protocol. The accuracy for ¹H NMR predictions can reach a mean absolute error (MAE) of around 0.1 ppm, while for ¹³C NMR, the MAE is typically in the range of 3-4 ppm.

Table 1: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Pyridine (B92270) Carboxaldehyde This table is illustrative, based on typical results for similar compounds, as specific computational data for this compound is not available in the cited literature.

Atom PositionCalculated Chemical Shift (ppm) (B3LYP/6-311++G(d,p))Experimental Chemical Shift (ppm)Difference (ppm)
C=O192.5193.1-0.6
C2 (Py)152.8153.5-0.7
C3 (Py)130.1130.9-0.8
C4 (Py)137.0137.4-0.4
C5 (Py)124.5124.1+0.4
C6 (Py)150.2150.7-0.5

Vibrational Spectroscopy (IR and Raman):

DFT calculations are routinely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Following geometry optimization, a frequency calculation provides the harmonic vibrational modes. The results are often scaled by an empirical factor (typically ~0.95-0.98) to correct for anharmonicity and other systematic errors in the computational method. nist.gov The analysis of the Potential Energy Distribution (PED) allows for the unambiguous assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or torsional modes. atlantis-press.com

For this compound, key vibrational modes of interest include the C=O stretching frequency of the aldehyde group, the C=N and C=C stretching vibrations of the bipyridine rings, and the C-H bending modes. These calculations can effectively distinguish between different conformers and predict how frequencies will shift upon coordination to a metal ion. atlantis-press.comnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table is illustrative, based on typical results for similar compounds. nist.govnih.gov

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Experimental Range (cm⁻¹)Assignment
ν(C=O)17051690-1715Aldehyde C=O stretch
ν(C=N)15951580-1610Pyridine ring C=N stretch
ν(C=C)15701550-1580Pyridine ring C=C stretch
δ(C-H)830810-850Aromatic C-H out-of-plane bend

Electronic (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules and their metal complexes. mdpi.com TD-DFT calculates the energies of vertical electronic excitations from the ground state to various excited states. These excitation energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is proportional to the intensity of the absorption band. nih.gov

For the free this compound ligand, TD-DFT can predict the π→π* and n→π* transitions associated with the bipyridine and aldehyde chromophores. Upon coordination to a transition metal, new absorption bands appear, most notably metal-to-ligand charge-transfer (MLCT) transitions. Computational studies on related rhenium(I) bipyridine complexes have successfully used TD-DFT to assign these MLCT bands, which are crucial to the photophysical properties of the complexes. nih.govresearchgate.net These calculations help rationalize the observed colors of the complexes and their potential applications in areas like photocatalysis and sensing.

Table 3: Example of Predicted Electronic Transitions for a Rhenium(I) Complex of a Bipyridine Ligand Based on findings for [ReCl(CO)₃(bpy)]. nih.govresearchgate.net

Calculated λmax (nm)Oscillator Strength (f)AssignmentCharacter
3650.05S₀ → S₁d(Re) → π(bpy)
3400.08S₀ → S₂d(Re) → π(bpy)
2950.25S₀ → S₇π → π*(bpy)

Prediction of Reaction Pathways

Computational chemistry provides a powerful lens for viewing the dynamics of chemical reactions. By mapping the potential energy surface (PES) of a reaction, key structures such as reactants, intermediates, transition states, and products can be located and their energies calculated. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative prediction of reaction kinetics and thermodynamics. researchgate.net

For this compound, a primary reaction of interest is its condensation with amines to form Schiff base ligands. Computational modeling can elucidate the multi-step mechanism of this reaction. The process typically involves:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic aldehyde carbon. The transition state for this step can be located to determine the initial activation barrier.

Intermediate Formation: A tetrahedral carbinolamine intermediate is formed. Its stability relative to the reactants can be calculated.

Dehydration: The carbinolamine eliminates a molecule of water to form the final imine (Schiff base) product. This step often has the highest activation barrier and is rate-determining.

By calculating the energy profile for the entire pathway, researchers can understand the factors that control the reaction rate and selectivity. For example, computational studies on related systems have shown how acid catalysis can lower the activation barriers by protonating the carbonyl oxygen, making the aldehyde more electrophilic. scirp.org Similarly, the reaction pathways for the coordination of the ligand to various metal centers can be modeled to predict the thermodynamics and kinetics of complex formation. researchgate.net

Functionalization and Derivatization Strategies of the 2,2 Bipyridine 5 Carbaldehyde Core

Synthesis of Ethynyl- and Alkenyl-Substituted Bipyridines

The aldehyde functional group at the 5-position of the bipyridine core is a prime site for carbon-carbon bond-forming reactions to introduce unsaturation, yielding valuable ethynyl (B1212043) and alkenyl derivatives. These derivatives are pivotal in constructing extended π-conjugated systems and for use in click chemistry.

Alkenyl-Substituted Bipyridines: The most common method for converting the aldehyde to an alkene is the Wittig reaction. This involves reacting [2,2'-Bipyridine]-5-carbaldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting double bond (E or Z) can often be controlled by the choice of ylide and reaction conditions.

Ethynyl-Substituted Bipyridines: The transformation of the aldehyde into a terminal alkyne is typically achieved via the Corey-Fuchs reaction. This two-step procedure first involves the reaction of the bipyridine aldehyde with tetrabromomethane and triphenylphosphine (B44618) to generate a dibromoalkene intermediate. Subsequent treatment of this intermediate with a strong base, such as n-butyllithium, results in elimination and the formation of the terminal ethynyl group.

An alternative, though less direct, pathway involves converting the aldehyde to a halide, which can then participate in palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling of a 5-halo-2,2'-bipyridine with a terminal alkyne is a powerful method for creating ethynyl-substituted bipyridines. beilstein-journals.orgnih.gov

Starting MaterialReagent(s)Product TypeReaction Name
This compound1. CBr₄, PPh₃2. n-BuLiEthynyl-substituted bipyridineCorey-Fuchs Reaction
This compoundPh₃P=CHR (Wittig Reagent)Alkenyl-substituted bipyridineWittig Reaction
5-Bromo-2,2'-bipyridineTrimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuIEthynyl-substituted bipyridineSonogashira Coupling

Selective Derivatization at Bipyridine Positions for Multifunctional Ligands

Creating multifunctional ligands often requires the introduction of different substituents at various positions on the bipyridine rings. While the aldehyde at the 5-position provides one functional handle, further derivatization of the aromatic core allows for the synthesis of complex, asymmetric ligands.

The electronic properties of the bipyridine system, influenced by the electron-withdrawing aldehyde group, dictate the regioselectivity of further substitutions. Direct electrophilic aromatic substitution can be challenging. A more robust strategy involves the use of pre-functionalized bipyridines, particularly halogenated derivatives. For instance, 5,5'-dibromo-2,2'-bipyridine (B102527) is a key intermediate that allows for selective, stepwise functionalization through metal-catalyzed coupling reactions. nih.gov

A typical strategy for creating a multifunctional ligand from this compound might involve:

Protection of the aldehyde group (e.g., as an acetal) to prevent unwanted side reactions.

Halogenation at a specific, desired position on one of the pyridine (B92270) rings.

Cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig) to introduce a new functional group at the halogenated position. nih.govrsc.org

Deprotection of the aldehyde to restore its reactivity for subsequent modifications.

This modular approach allows for the precise installation of various functionalities, such as donor/acceptor groups, bulky steric modulators, or secondary coordination sites.

Post-Synthetic Modification of Ligands within Coordination Complexes

Post-synthetic modification (PSM) is a powerful technique where a ligand is chemically altered after it has been coordinated to a metal center. rsc.org This approach can yield complexes that are inaccessible through direct synthesis and allows for the fine-tuning of the properties of a pre-formed coordination compound. The aldehyde group of this compound is an ideal handle for PSM.

The most common PSM reaction involving the aldehyde is Schiff base condensation. A complex containing the this compound ligand can be reacted with a primary amine to form a new, larger ligand containing an imine linkage, all while the bipyridine unit remains chelated to the metal. This strategy has been used to append a wide variety of functional groups to metal complexes. scirp.org The "chelate, then click" strategy, where a terminal alkyne on a coordinated ligand is modified via click chemistry, is another example of a PSM approach that highlights the versatility of modifying ligands within a complex. nih.gov

Metal Complex PrecursorModifying Reagent (R-NH₂)Resulting Modification
[M(bpy-CHO)ₓLᵧ]ⁿ⁺AnilinePhenyl-imine appended complex
[M(bpy-CHO)ₓLᵧ]ⁿ⁺2-AminoethanolHydroxyethyl-imine appended complex
[M(bpy-CHO)ₓLᵧ]ⁿ⁺FerrocenylethylamineFerrocene-appended complex
[M(bpy-CHO)ₓLᵧ]ⁿ⁺Dansyl cadaverineFluorescent-tag appended complex

(Note: bpy-CHO refers to the this compound ligand; M, L, x, y, and n represent a generic metal, co-ligands, and stoichiometry)

Conjugation with Other Functional Moieties (e.g., BODIPY, Redox-Active Units)

The aldehyde group serves as a convenient anchor point for conjugating the bipyridine ligand to other molecular units with specific functions, such as fluorophores or redox-active centers.

Conjugation with BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. nih.gov this compound can be conjugated to a BODIPY core that has been pre-functionalized with a reactive amine or hydrazine (B178648) group. The condensation reaction between the bipyridine's aldehyde and the BODIPY's nucleophilic handle creates a stable imine or hydrazone linkage, respectively. The resulting conjugate combines the metal-chelating ability of the bipyridine with the potent fluorescence of the BODIPY dye, making it suitable for applications in fluorescent sensing and bioimaging.

Conjugation with Redox-Active Units: Redox-active molecules, such as ferrocene (B1249389), can be attached to the bipyridine scaffold to create electrochemically active ligands. These ligands are of great interest for developing molecular switches and sensors. The conjugation can be readily achieved by reacting this compound with an amino-functionalized redox-active unit, like aminoferrocene. The resulting Schiff base product contains a bipyridine site for metal coordination and a ferrocene unit that can undergo reversible oxidation-reduction, allowing the electronic properties of the metal complex to be modulated by an external electrochemical stimulus.

Future Perspectives and Emerging Research Directions

Design of Novel Bipyridine-Based Ligands for Targeted Applications

The aldehyde functionality of [2,2'-Bipyridine]-5-carbaldehyde serves as a versatile anchor for the synthesis of a new generation of bipyridine-based ligands. Researchers are actively exploring Schiff base condensation reactions, where the aldehyde group reacts with various amines to create a diverse library of ligands with tailored properties. researchgate.netscirp.org This approach allows for the introduction of additional donor atoms, such as sulfur and fluorine, which can fine-tune the electronic and steric characteristics of the resulting metal complexes. scirp.org The design of these novel ligands is driven by the demand for materials with specific applications, including molecular scaffolding, and as components in photoredox reactions and biochemical probes. researchgate.netscirp.org

A significant area of interest is the development of poly(bipyridyl) ligands for biomedical applications. nih.govacs.org By linking multiple bipyridine units, researchers aim to create chelators with enhanced binding affinity and selectivity for specific metal ions. nih.gov This strategy is particularly relevant in the context of chelation therapy, where the targeted removal of excess metal ions is crucial. acs.org The design of such ligands often involves creating complex three-dimensional structures, such as tripodal arrangements, to optimize the coordination environment around the metal center. acs.org

Advanced Catalytic Systems with Enhanced Efficiency and Selectivity

The bipyridine moiety is a well-established component of highly effective catalysts, and the functionalizability of this compound opens new avenues for creating advanced catalytic systems. The ability to modify the ligand structure allows for precise control over the catalyst's activity and selectivity. By forming complexes with transition metals, these ligands can influence the electronic properties of the metal center, thereby directing the outcome of catalytic transformations.

Future research will likely focus on developing catalysts for a wide range of organic reactions. The versatility of the bipyridine scaffold, combined with the reactivity of the aldehyde group, enables the synthesis of catalysts for processes such as polymerization and various cross-coupling reactions. scirp.org The goal is to design catalysts that not only exhibit high turnover numbers and yields but also offer exceptional control over stereochemistry and regioselectivity.

Development of Multifunctional Supramolecular Devices

The self-assembly properties of bipyridine-containing molecules are being harnessed to construct complex and functional supramolecular devices. researchgate.netscirp.org The rigid and planar structure of the bipyridine unit, coupled with the potential for directional interactions, makes it an ideal building block for creating ordered architectures. The aldehyde group in this compound provides a convenient handle for incorporating this unit into larger supramolecular assemblies through dynamic covalent chemistry. researchgate.net

Emerging research is directed towards the creation of "smart" materials that can respond to external stimuli. For instance, macrocyclic hosts containing bipyridine units have been designed to exhibit dynamic conformational changes upon metal ion binding, effectively switching between an "endo" and "exo" binding site. researchgate.net This responsive behavior is a key feature for the development of molecular sensors, switches, and machines. Future work will explore the integration of these bipyridine-based components into more complex systems with multiple functionalities.

Theoretical Prediction and Rational Design of Next-Generation Materials

Computational chemistry is becoming an indispensable tool in the rational design of new materials based on this compound. mdpi.com Theoretical methods, such as Density Functional Theory (DFT) and time-dependent DFT, can be used to predict the electronic structure, spectroscopic properties, and reactivity of novel ligands and their metal complexes before they are synthesized in the lab. rsc.org This predictive power accelerates the discovery process and allows for a more targeted approach to materials design. mdpi.com

For example, theoretical calculations can help in understanding the energy transfer pathways in luminescent materials, guiding the design of more efficient emitters for applications in lighting and displays. rsc.org Similarly, in the field of catalysis, computational modeling can elucidate reaction mechanisms and identify the key structural features that govern catalytic activity and selectivity. As computational methods become more sophisticated and accurate, their role in the a priori design of bipyridine-based materials with desired properties will continue to grow.

Integration into Nanoscale Assemblies and Hybrid Systems

The unique properties of this compound and its derivatives make them attractive candidates for integration into nanoscale assemblies and hybrid materials. The bipyridine unit can serve as a linker in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), creating porous materials with high surface areas and tunable properties. ambeed.comtcichemicals.com The aldehyde functionality is particularly useful for forming robust covalent bonds within these frameworks. tcichemicals.com

Furthermore, the ability of bipyridine ligands to coordinate with a wide range of metal ions opens up possibilities for creating hybrid materials that combine the properties of organic molecules with those of inorganic nanoparticles or surfaces. These hybrid systems could find applications in areas such as solar energy conversion, where bipyridine-based dyes are used to sensitize semiconductor nanoparticles. scirp.org Future research will focus on developing methods for the controlled assembly of these nanoscale systems and exploring their potential in advanced technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.